molecular formula C15H15F3N2O2 B10946990 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone

Cat. No.: B10946990
M. Wt: 312.29 g/mol
InChI Key: XYBFUWKBQOPFHB-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The cyclopropyl group is then attached via a cyclopropanation reaction, and the final methanone moiety is introduced through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazole ring and cyclopropyl group contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-chlorophenyl)cyclopropyl]methanone
  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-fluorophenyl)cyclopropyl]methanone

Uniqueness

Compared to similar compounds, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone stands out due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and binding properties. This subtle difference can lead to variations in biological activity and chemical behavior, making it a unique compound for specific applications.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-(4-methylphenyl)cyclopropyl]methanone

InChI

InChI=1S/C15H15F3N2O2/c1-9-2-4-10(5-3-9)11-8-12(11)13(21)20-14(22,6-7-19-20)15(16,17)18/h2-5,7,11-12,22H,6,8H2,1H3

InChI Key

XYBFUWKBQOPFHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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